molecular formula C10H11BrCl2N2 B13470164 1-(6-Bromoquinolin-2-yl)methanaminedihydrochloride

1-(6-Bromoquinolin-2-yl)methanaminedihydrochloride

Cat. No.: B13470164
M. Wt: 310.01 g/mol
InChI Key: CLAXWPCVRIJWED-UHFFFAOYSA-N
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Description

1-(6-Bromoquinolin-2-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C10H10BrN2·2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromoquinolin-2-yl)methanaminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline compounds .

Mechanism of Action

The mechanism of action of 1-(6-Bromoquinolin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Bromoquinolin-2-yl)methanaminedihydrochloride is unique due to its specific bromination pattern and the presence of the methanamine group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H11BrCl2N2

Molecular Weight

310.01 g/mol

IUPAC Name

(6-bromoquinolin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H9BrN2.2ClH/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10;;/h1-5H,6,12H2;2*1H

InChI Key

CLAXWPCVRIJWED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CN)C=C1Br.Cl.Cl

Origin of Product

United States

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